
Technical Guide: cAMPS-Sp Salt – Structural
Characterization & Application in PKA

Signaling[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: cAMPS-Sp, triethylammonium salt

CAS No.: 93602-66-5

Cat. No.: B1662275

Get Quote

Executive Summary
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (cAMPS-Sp) is a sophisticated,

membrane-permeable analog of the secondary messenger cyclic AMP (cAMP).[1] Unlike

endogenous cAMP, cAMPS-Sp features a sulfur substitution on the phosphate group that

confers resistance to phosphodiesterases (PDEs) and locks the molecule into a specific

stereochemical configuration (Sp) that acts as a potent agonist for Protein Kinase A (PKA).[1]

[2]

This guide provides a rigorous technical breakdown of the cAMPS-Sp salt forms, their

physicochemical properties, and validated protocols for their application in signal transduction

research.

Part 1: Chemical Identity & Structural Analysis[1][3]
Nomenclature and Stereochemistry
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The efficacy of cAMPS-Sp relies on the precise modification of the cyclic phosphate moiety. In

the parent cAMP molecule, the phosphorus atom is chiral. Chemical synthesis of

phosphorothioate analogs yields two diastereomers: Sp (S-isomer on Phosphorus) and Rp (R-

isomer on Phosphorus).[1]

cAMPS-Sp (Agonist): Mimics the active conformation of cAMP, binding to the regulatory

subunits of PKA and inducing holoenzyme dissociation.[2][3]

cAMPS-Rp (Antagonist): Binds to the regulatory subunits but prevents the conformational

change required for catalytic subunit release, effectively blocking PKA activity.[2][3]

Critical Note: The sulfur atom in cAMPS-Sp replaces the axial exocyclic oxygen.[4] This

modification renders the molecule highly resistant to hydrolysis by mammalian cyclic nucleotide

phosphodiesterases (PDEs), allowing for sustained signal activation compared to non-modified

cAMP.[3]

Molecular Weight and Salt Forms
Researchers typically encounter cAMPS-Sp in two primary salt forms: the Triethylammonium

(TEA) salt and the Sodium (Na) salt.[1] The choice of salt affects solubility and molecular

weight calculations essential for precise molar dosing.

Table 1: Physicochemical Properties of cAMPS-Sp Salts[1]
Property

cAMPS-Sp
(Triethylammonium Salt)

cAMPS-Sp (Sodium Salt)

Formula

Molecular Weight ~446.46 g/mol ~367.3 g/mol

Solubility Water, DMSO (Lipophilic) Water (>25 mg/mL)

Permeability High (preferred for intact cells) Moderate/High

CAS Number 93602-66-5 142439-95-0

Primary Use
Cell-based assays (membrane

permeable)
In vitro biochemical assays
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Expert Insight: Always check the specific Certificate of Analysis (CoA) for your batch. The

degree of hydration can shift the effective molecular weight. For precise kinetics, calculate

concentration based on the anhydrous weight if provided, or the exact batch weight.

Structural Visualization
The following diagram illustrates the stereochemical distinction and the sulfur modification that

defines cAMPS-Sp.
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Figure 1: Stereochemical divergence of phosphorothioate cAMP analogs.[1] The Sp isomer

acts as an agonist, while the Rp isomer acts as an antagonist.[2]

Part 2: Mechanistic Action & Biological Utility[1]
Mechanism of PKA Activation
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cAMPS-Sp functions by binding to the regulatory (R) subunits of the tetrameric PKA

holoenzyme (

).[1] Under resting conditions, the R subunits inhibit the catalytic (C) subunits.

Binding: cAMPS-Sp binds cooperatively to sites A and B on the R subunits.

Dissociation: This binding induces a conformational shift, reducing the affinity of the R

subunit for the C subunit.

Activation: The C subunits are released as active monomers, free to phosphorylate

downstream substrates (e.g., CREB, VASP) at Ser/Thr residues.[3]

Resistance to Phosphodiesterases (PDEs)
A major limitation of using unmodified cAMP or even Dibutyryl-cAMP is rapid degradation by

PDEs.[1] cAMPS-Sp exhibits significantly reduced affinity for PDE hydrolysis sites due to the

steric and electronic properties of the phosphorothioate bond. This ensures a "clamped"

activation state, ideal for studying long-term potentiation or sustained metabolic shifts.[1]

Signaling Pathway Diagram[1]
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Figure 2: Signal transduction pathway showing cAMPS-Sp mediated activation of PKA and its

resistance to PDE degradation.[1]

Part 3: Experimental Protocols
Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution of cAMPS-Sp (TEA salt).

Reagents:
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cAMPS-Sp, Triethylammonium salt (MW ~446.46).[1][5]

Solvent: Sterile distilled water or 50% DMSO (for higher lipophilicity applications).[1]

Protocol:

Calculate Mass: To prepare 1 mL of 10 mM solution:

[1]

Dissolution: Add the calculated volume of solvent to the vial. Vortex gently. The TEA salt is

generally water-soluble, but ensure no particulate remains.

Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Storage: Store at -20°C. Stable for at least 6 months.

In Vitro PKA Activation & Specificity Check
Objective: Validate PKA-dependent signaling using cAMPS-Sp and its antagonist control, Rp-

cAMPS.[1][2][6]

Experimental Logic: To prove a phenotype is PKA-driven, you must demonstrate that (A)

cAMPS-Sp induces the phenotype and (B) Rp-cAMPS blocks it.[1][2]

Workflow:

Seed Cells: Plate cells (e.g., HEK293) to 70% confluence.

Pre-Incubation (Antagonist):

Group 1: Vehicle Control.

Group 2: cAMPS-Sp only.[1][7]

Group 3: Rp-cAMPS (100 µM) pre-incubated for 15-30 mins.[1]

Stimulation (Agonist):
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Add cAMPS-Sp (typical range 10-100 µM) to Groups 2 and 3.[1]

Incubate for time

(e.g., 30 mins for phosphorylation, 24h for gene expression).

Lysis & Analysis:

Lyse cells in buffer containing phosphatase inhibitors.

Readout: Western Blot for p-CREB (Ser133) or p-VASP (Ser157).[1]

Self-Validating Check:

Success: Group 2 shows high phosphorylation; Group 3 shows baseline/reduced

phosphorylation.

Failure:[1] If Group 3 equals Group 2, the effect is likely off-target (non-PKA mediated).[1]

Part 4: Quality Control & Handling[1]
Purity Verification[1]

HPLC: Purity should be >98% to avoid contamination with the Rp-isomer, which would

competitively inhibit your assay.

Contamination Risk: Trace amounts of TEA (triethylamine) can be toxic to sensitive primary

cells.[1] For highly sensitive assays, consider the Sodium salt form or perform a buffer

exchange.

Storage Stability
Lyophilized Powder: Stable for years at -20°C. Desiccate.[1]

In Solution: Hydrolysis is slow but possible at acidic pH. Maintain pH 7.0–7.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1662275?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662275?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

